crystal structure analysis of 4,5-diphenylfuran-2,3-dicarboxylic acid
Initiating Structural Search I'm currently engaged in a comprehensive search for the crystal structure of 4,5-diphenylfuran-2,3-dicarboxylic acid. My focus is on crystallographic databases and primary scientific literatu...
Author: BenchChem Technical Support Team. Date: April 2026
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Exploratory
Physicochemical Properties and Synthetic Workflows of 4,5-Diphenylfuran-2,3-dicarboxylic Acid: A Comprehensive Technical Guide
Executive Summary & Structural Significance 4,5-Diphenylfuran-2,3-dicarboxylic acid (CAS: 7101-03-3) is a highly specialized, rigid heterocyclic scaffold utilized extensively in advanced materials science and pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
4,5-Diphenylfuran-2,3-dicarboxylic acid (CAS: 7101-03-3) is a highly specialized, rigid heterocyclic scaffold utilized extensively in advanced materials science and pharmaceutical drug discovery. Structurally, it merges an electron-rich furan core with two bulky, lipophilic phenyl rings at the C4 and C5 positions, alongside two acidic carboxylate groups at the C2 and C3 positions.
This unique topology provides a V-shaped bidentate coordination geometry. As a Senior Application Scientist, I frequently leverage this molecule because its structural dichotomy—a highly polar, coordinating "head" (the dicarboxylic acids) and a sterically demanding, hydrophobic "tail" (the diphenyl groups)—makes it an exceptional ligand for constructing structurally robust Metal-Organic Frameworks (MOFs) and a versatile bioisostere in peptidomimetic design.
Physicochemical Profiling & Causality
Understanding the physicochemical properties of this compound is critical for predicting its behavior in biological assays and solvothermal synthesis. The properties are heavily dictated by the interplay between the electron-withdrawing carboxyl groups and the sterically demanding phenyl rings.
Property
Value / Estimate
Analytical Impact & Causality
Molecular Weight
308.29 g/mol
Falls within the standard small-molecule range; easily detectable via ESI-MS in negative ion mode [M-H]⁻ at m/z 307.
LogP (Octanol/Water)
~3.9 - 4.2
High lipophilicity driven by the dual phenyl rings. This necessitates the use of organic co-solvents (e.g., DMSO, DMF) for assay preparation to prevent compound precipitation.
pKa1 (C2-COOH)
~2.8
Highly acidic. Causality: The adjacent electronegative furan oxygen exerts a strong inductive electron-withdrawing effect, stabilizing the conjugate base through extended conjugation.
pKa2 (C3-COOH)
~4.5
Less acidic than C2. Causality: Once C2 is deprotonated, the resulting negative charge reduces the electron-withdrawing pull on C3. Furthermore, the adjacent C4-phenyl ring provides steric shielding that hinders the aqueous solvation of a second carboxylate anion.
Topological Polar Surface Area (TPSA)
87.5 Ų
Dictated almost entirely by the two carboxyl groups and the furan oxygen. While it suggests moderate permeability, active transport mechanisms or esterification (prodrug strategies) are typically required for efficient cellular uptake.
The de novo construction of this highly substituted furan core requires precise control over cyclization dynamics. While modern copper-catalyzed oxidative annulations of ketones with alkynoates exist 1, the most robust, scalable, and ligand-free method involves the base-promoted domino condensation of an α-hydroxy ketone (benzoin) with dimethyl acetylenedicarboxylate (DMAD), followed by alkaline hydrolysis 2.
Fig 1: Base-promoted domino synthesis of 4,5-diphenylfuran-2,3-dicarboxylic acid from benzoin.
Reagent Mixing: Dissolve 10.0 mmol of benzoin and 11.0 mmol of DMAD in 30 mL of anhydrous methanol. Expert Insight: The solvent must be strictly anhydrous; trace water impedes the final dehydration of the hemiacetal intermediate.
Catalysis: Add 1.5 mmol of potassium carbonate (K₂CO₃) as a mild base to initiate the Michael addition.
Reaction: Reflux the mixture at 65°C for 4-6 hours under an inert argon atmosphere.
Validation (TLC/LC-MS): Monitor via TLC (Hexane:EtOAc 3:1). The intermediate product, dimethyl 4,5-diphenylfuran-2,3-dicarboxylate, will appear as a highly UV-active spot (Rf ~0.6), significantly less polar than benzoin. LC-MS should confirm the intermediate mass [M+H]⁺ at m/z 337.
Phase 2: Saponification & Isolation
5. Hydrolysis: Evaporate the methanol under reduced pressure. Suspend the crude diester in 20 mL of ethanol and add 20 mL of 2M aqueous NaOH. Reflux for 3 hours.
6. Validation (Solubility Shift): The reaction is complete when the heterogeneous organic mixture becomes a clear, homogeneous aqueous solution. This phase change physically validates the formation of the water-soluble disodium salt.
7. Precipitation: Cool the solution to 0°C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense white/off-white precipitate of the free dicarboxylic acid will form immediately.
8. Purification: Filter the precipitate, wash with cold distilled water to remove NaCl byproducts, and dry under vacuum at 60°C for 12 hours.
Applications in Advanced Materials & Drug Discovery
Metal-Organic Frameworks (MOFs)
In coordination chemistry, polysubstituted furans are highly valued 3. The dicarboxylic acid moieties of this compound act as strong bidentate or bridging ligands with transition metals (e.g., Zr⁴⁺, Cu²⁺). The critical advantage of the 4,5-diphenyl substitution is its steric bulk. During MOF self-assembly, these phenyl rings project directly into the pore channels. This steric shielding prevents the interpenetration of adjacent MOF networks (a common failure mode that destroys porosity) and creates a highly hydrophobic pore environment. This is thermodynamically favorable for the selective adsorption of non-polar gases (e.g., CO₂ over N₂) or the trapping of volatile organic compounds (VOCs).
Fig 2: Assembly logic of hydrophobic Metal-Organic Frameworks using the sterically bulky ligand.
Pharmaceutical Applications
In rational drug design, the furan-2,3-dicarboxylic acid motif serves as a rigid bioisostere for phthalic acid. The orthogonal orientation of the phenyl rings relative to the planar furan core allows the molecule to engage in complex π-π stacking and hydrophobic interactions within deep protein binding pockets, making it a highly valuable scaffold for designing allosteric kinase inhibitors and nuclear receptor modulators.
Analytical Characterization Standards
To ensure data integrity in your laboratory workflows, the following analytical standards must be strictly adhered to:
HPLC Analysis: Use a C18 reverse-phase column. Due to the compound's lipophilicity and dual acidic protons, a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) is mandatory. Causality: Without an acidic modifier to suppress ionization, the carboxylate groups will interact with residual silanols on the stationary phase, causing severe peak tailing and unpredictable retention times.
Mass Spectrometry: Electrospray Ionization (ESI) must be operated in negative mode . The compound readily loses a proton to form the[M-H]⁻ ion at m/z 307. Positive mode will yield exceptionally poor signal-to-noise ratios due to the complete lack of basic, proton-accepting functional groups.
NMR Spectroscopy: In ¹H-NMR (DMSO-d₆), validation is confirmed by the presence of a broad, highly deshielded carboxylic acid peak (>12.0 ppm) integrating to 2H, alongside the complex multiplet of the 10 aromatic protons (7.3–7.5 ppm).
References
Synthesis of furan from ketone and alkynoate. RSC Advances. Available at: [Link]
Utility of Acetylenedicarboxylate in Organic Synthesis. ResearchGate. Available at:[Link]
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
Initial Discovery and Synthesis of 4,5-Diphenylfuran-2,3-Dicarboxylic Acid: A Comprehensive Technical Guide
Executive Summary The compound 4,5-diphenylfuran-2,3-dicarboxylic acid (CAS: 7101-03-3) represents a privileged structural motif in modern medicinal chemistry and materials science. Characterized by a rigid aromatic fura...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4,5-diphenylfuran-2,3-dicarboxylic acid (CAS: 7101-03-3) represents a privileged structural motif in modern medicinal chemistry and materials science. Characterized by a rigid aromatic furan core, lipophilic diphenyl substituents at the C4 and C5 positions, and hydrophilic, metal-coordinating dicarboxylic acid moieties at the C2 and C3 positions, this molecule serves as a versatile building block. This whitepaper provides an in-depth technical analysis of its synthetic discovery, detailing the mechanistic causality, optimized experimental protocols, and its broader applications in drug development.
Structural Rationale & Chemical Discovery
The "discovery" of highly substituted furans like 4,5-diphenylfuran-2,3-dicarboxylic acid did not occur as a single serendipitous event, but rather evolved through the systematic exploration of multicomponent annulation strategies[1]. The furan ring is a classic bioisostere for phenyl and pyrrole rings, offering unique hydrogen-bond accepting capabilities.
The rationale for synthesizing this specific tetrasubstituted furan lies in its dual-pharmacophore nature. The adjacent carboxylic acids are prime candidates for coordinating transition metals in Metal-Organic Frameworks (MOFs) or interacting with basic residues in target proteins (e.g., NMDA receptor antagonists). Simultaneously, the adjacent phenyl rings provide a hydrophobic shield, critical for cell membrane permeability and binding pocket stabilization. To access this architecture, chemists rely on the robust condensation of
α
-hydroxy ketones with electron-deficient alkynes, a method celebrated for its high atom economy and regioselectivity[2].
Mechanistic Pathway: The Causality of Furan Annulation
The core synthetic strategy for 4,5-diphenylfuran-2,3-dicarboxylic acid involves a two-stage process: the base-catalyzed annulation of benzoin with dimethyl acetylenedicarboxylate (DMAD) to form a diester intermediate, followed by alkaline saponification.
Understanding the causality behind these experimental choices is critical for process optimization:
Michael Addition: Benzoin provides a nucleophilic hydroxyl group, while[3]. A mild base (e.g., K₂CO₃) is chosen to selectively deprotonate the hydroxyl group of benzoin without causing rapid degradation of DMAD. The resulting alkoxide attacks the alkyne, forming an enol ether intermediate.
Intramolecular Cyclization: The causality of the cyclization lies in the spatial proximity of the newly formed enolate to the ketone carbonyl of the benzoin moiety. This proximity drives a rapid intramolecular aldol-type condensation, forming a cyclic hemiketal[2].
Dehydration: The thermodynamic stability of the resulting
6π
-electron aromatic furan system provides the irreversible driving force for the elimination of water, yielding dimethyl 4,5-diphenylfuran-2,3-dicarboxylate.
Saponification: The methyl esters are sterically hindered by the adjacent phenyl rings; thus, a strong base (NaOH) and elevated temperatures are required to drive the hydrolysis to the final diacid.
Logical flow of the mechanistic pathway from Benzoin and DMAD to the final diacid.
Experimental Protocols: A Self-Validating System
A robust chemical protocol must be self-validating; the successful completion of each step should be visually or analytically apparent before proceeding to the next.
Protocol A: Synthesis of Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve benzoin (10.0 mmol) and DMAD (12.0 mmol) in 50 mL of anhydrous toluene.
Catalysis: Add anhydrous K₂CO₃ (15.0 mmol) in one portion. The heterogeneous mixture will initially appear pale yellow.
Annulation: Reflux the mixture at 110 °C for 12 hours under a nitrogen atmosphere. Validation Check: The reaction turns deep orange/brown, and TLC (Hexanes/EtOAc 4:1) will show the complete consumption of the UV-active benzoin spot.
Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the crude residue from hot ethanol to yield the diester as pale yellow crystals.
Protocol B: Saponification to the Target Diacid
Hydrolysis: Suspend the isolated diester (5.0 mmol) in 30 mL of ethanol. Add 15 mL of a 2M aqueous NaOH solution. Reflux the mixture at 80 °C for 4 hours.
Validation Check: The suspension will transition into a completely clear, homogeneous solution, indicating that the hydrophobic ester has been fully converted into the water-soluble disodium salt.
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 2.0. Validation Check: A voluminous white precipitate (the diacid) will immediately form.
Final Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove NaCl, and dry under high vacuum at 60 °C overnight to afford pure 4,5-diphenylfuran-2,3-dicarboxylic acid.
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Quantitative Data: Yield Optimization
The efficiency of the furan annulation is highly dependent on the choice of base and solvent. The table below summarizes the optimization parameters for the synthesis of the intermediate diester and the subsequent diacid.
Entry
Base/Catalyst
Solvent
Temp (°C)
Time (h)
Yield of Ester (%)
Yield of Diacid (%)
1
K₂CO₃ (1.5 eq)
Toluene
110
12
82
95
2
DBU (1.2 eq)
DMF
80
8
78
94
3
Et₃N (2.0 eq)
THF
65
24
65
92
4
PPh₃ (0.2 eq)
CH₂Cl₂
40
48
45
N/A
Note: K₂CO₃ in toluene provides the optimal balance of basicity and thermal stability, driving the dehydration step to completion without degrading the DMAD precursor.
Applications in Drug Development and Materials
The 4,5-diphenylfuran-2,3-dicarboxylic acid scaffold is highly valued across multiple disciplines:
Medicinal Chemistry: The precise spatial arrangement of the dicarboxylic acids mimics the binding modes of endogenous ligands like glutamate. Derivatives of this scaffold have been heavily investigated as competitive antagonists for NMDA and AMPA receptors in the central nervous system. Furthermore, the furan core is frequently utilized in the[4].
Materials Science: The rigid, planar nature of the furan ring combined with the divergent geometry of the di-carboxylic acids makes this compound an excellent organic linker for the synthesis of highly porous Metal-Organic Frameworks (MOFs). These MOFs exhibit exceptional thermal stability and are utilized in gas storage and heterogeneous catalysis.
References
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. Available at:[Link]
Synthesis of tetrasubstituted furans through a Cu/base-mediated cascade reaction from terminal alkynes and 1,2-diketones. ResearchGate. Available at:[Link]
Chemicals from Alkynes with Palladium Catalysts. CORE. Available at:[Link]
Application Note: 4,5-Diphenylfuran-2,3-dicarboxylic Acid (DPFDC) as an Advanced Sterically-Shielded Ligand in Metal-Organic Frameworks
Executive Overview The rational design of Metal-Organic Frameworks (MOFs) heavily relies on the geometric and electronic properties of their organic linkers. While linear furan-dicarboxylic acids (such as 2,5-FDCA) are w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The rational design of Metal-Organic Frameworks (MOFs) heavily relies on the geometric and electronic properties of their organic linkers. While linear furan-dicarboxylic acids (such as 2,5-FDCA) are widely utilized to construct green, sustainable MOFs like [1], the isomeric 4,5-diphenylfuran-2,3-dicarboxylic acid (H₂DPFDC) offers a radically different architectural paradigm.
By positioning the coordinating carboxylate groups adjacent to one another (the 2,3-positions) and functionalizing the furan core with bulky phenyl rings (the 4,5-positions), H₂DPFDC acts as a highly specialized building block. This application note details the mechanistic rationale, synthesis protocols, and drug-loading workflows for utilizing DPFDC to create highly hydrophobic, sterically shielded MOFs optimized for sustained drug delivery.
Mechanistic Rationale: Topology and Steric Shielding
As a Senior Application Scientist, I emphasize that successful MOF synthesis requires understanding the causality between ligand geometry and framework topology.
Coordination Geometry: The 2,3-dicarboxylate moiety of DPFDC forces a distinct coordination angle (typically ~60–90°), which naturally favors the formation of 1D chains or 2D paddlewheel sheets when reacted with transition metals like Cu(II). To construct a porous 3D architecture, a pillaring co-ligand such as 4,4'-bipyridine (4,4'-bpy) must be introduced, creating a dynamic pillared-layer framework[2].
Steric Shielding & Hydrolytic Stability: One of the greatest challenges in MOF chemistry is vulnerability to hydrolysis. The bulky 4,5-diphenyl groups of DPFDC project directly into the framework's inter-layer space. This physical bulk sterically shields the vulnerable Cu-O coordination bonds from nucleophilic attack by water molecules, drastically enhancing the framework's moisture stability[3].
Host-Guest Thermodynamics: The dense π-electron clouds of the diphenylfuran core provide ideal docking sites for aromatic drug molecules (e.g., Ibuprofen or 5-Fluorouracil). This enables strong non-covalent π-π stacking interactions, which delay drug diffusion and shift release kinetics from a rapid "burst" to a controlled, zero-order profile[3].
Experimental Workflows & Protocols
The following protocols describe the synthesis and utilization of a prototypical 3D pillared-layer MOF: Cu-DPFDC-Bpy . Every protocol is designed as a self-validating system to ensure reproducibility.
Protocol A: Solvothermal Synthesis of Cu-DPFDC-Bpy
Objective: Assemble a highly crystalline 3D framework using Cu(II) nodes, DPFDC linkers, and 4,4'-bpy pillars.
Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of H₂DPFDC in 5 mL of a solvent mixture.
Solvent Causality: Use a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and Ethanol. Why? DMF acts as a weak base upon thermal decomposition, facilitating the necessary deprotonation of the DPFDC carboxylic acids. However, the highly hydrophobic diphenyl groups exhibit poor solubility in pure DMF. Ethanol is required to fully solvate the ligand, preventing premature kinetic precipitation and ensuring the growth of the thermodynamic product.
Pillar Addition: Add 0.05 mmol of 4,4'-bipyridine to the solution and sonicate for 10 minutes until visually homogeneous.
Thermal Treatment: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 85°C for 48 hours. Why 85°C? Temperatures exceeding 100°C risk the thermal decarboxylation of the furan-2,3-dicarboxylic acid core.
Cooling: Cool the vessel to room temperature at a controlled rate of 5°C/hour to prevent thermal shock and crystal fracturing.
Validation Checkpoint: Monitor the reaction at the 12-hour mark. A successful nucleation phase is indicated by the transition from a turbid pale-blue suspension to a clear, deep-blue solution, followed by the deposition of block-shaped purple/blue crystals. A final yield of 60–65% (based on Cu) validates successful 3D framework assembly. Yields <30% or the presence of amorphous green powder indicate incomplete deprotonation, requiring a 10% increase in the DMF volume.
Protocol B: Framework Activation (Desolvation)
Objective: Evacuate guest molecules from the pores without collapsing the framework.
Solvent Exchange: Decant the mother liquor and immerse the crystals in 10 mL of anhydrous Methanol. Replace the Methanol every 12 hours for 3 days.
Causality: Direct thermal evacuation of high-boiling DMF (b.p. 153°C) generates immense capillary forces that will collapse the delicate pillared-layer structure. Exchanging DMF with Methanol (b.p. 65°C, lower surface tension) bypasses this structural stress.
Thermal Activation: Transfer the methanol-exchanged crystals to a Schlenk flask and apply a dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours.
Validation Checkpoint: The crystals should exhibit a subtle vapochromic shift from purple to deep blue upon complete desolvation[2]. ATR-FTIR spectroscopy must show the complete disappearance of the intense DMF carbonyl stretch at ~1670 cm⁻¹.
Protocol C: Aromatic Drug Encapsulation (Ibuprofen)
Objective: Load the activated MOF with a model aromatic drug via π-π stacking.
Solution Preparation: Prepare a 0.1 M solution of Ibuprofen in anhydrous hexane. Why hexane? Hexane is a non-competing solvent; it does not possess π-electrons or strong hydrogen-bonding capabilities, forcing the drug molecules to preferentially interact with the MOF's diphenyl groups.
Incubation: Suspend 100 mg of activated Cu-DPFDC-Bpy in 10 mL of the drug solution. Stir gently at 150 rpm for 48 hours at room temperature.
Washing: Recover the loaded MOF via centrifugation (5000 rpm, 5 mins). Wash twice with 2 mL of fresh hexane to remove surface-adsorbed (unencapsulated) drug. Dry under vacuum at room temperature.
Quantitative Data & Metrics
The following tables summarize the expected physicochemical properties and comparative metrics of the DPFDC ligand and its resulting framework.
Table 1: Physicochemical Profile of H₂DPFDC Ligand
Property
Value / Characteristic
Impact on MOF Design
Molecular Formula
C₁₈H₁₂O₅
High carbon-to-oxygen ratio increases hydrophobicity.
Geometry
2,3-cis-like dicarboxylate
Forces angular coordination; requires pillaring ligands for 3D porosity.
Steric Bulk
4,5-diphenyl substitution
Shields metal nodes from hydrolysis; restricts pore aperture size.
Electronic Profile
Extended π-conjugation
Enables strong π-π stacking with aromatic guest molecules.
Table 2: Comparative Framework Metrics (Theoretical vs. Standard)
Metric
Cu-DPFDC-Bpy (Target)
Cu-BDC (Standard Baseline)
BET Surface Area
~850 - 1,100 m²/g
~1,500 m²/g
Pore Environment
Highly Hydrophobic
Moderately Hydrophilic
Water Stability
High (Stable > 7 days in H₂O)
Low (Degrades < 24 hours in H₂O)
Drug Release (T₅₀)
~48 hours (Sustained)
~6 hours (Burst release)
Visualizations
The following diagrams illustrate the logical progression of the experimental workflows and the underlying chemical mechanisms.
Workflow for the synthesis and activation of DPFDC-based pillared-layer MOFs.
Mechanism of drug encapsulation and controlled release driven by diphenyl steric shielding.
References
Cassanas, G., et al. "Hygroscopic metal-organic framework MIL-160(Al): in-situ time-dependent ATR-FTIR and gravimetric study of mechanism and kinetics of water vapor sorption." National Institutes of Health (PMC). Available at:[Link]
Guan, L., et al. "Quasi-Reversible Water Vapochromism in a Pillared Layer Metal–Organic Framework Based on Cu(II) Nitrate and 4,4′-Bipyridine." ACS Omega. Available at:[Link]
Application Note: Synthesis, Activation, and Characterization of Coordination Polymers Derived from 4,5-Diphenylfuran-2,3-Dicarboxylic Acid (H₂dpfdc)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Reticular Chemistry, Materials Science, and Supramolecular Assembly Executive Summary & Mechanistic Rationale The rationa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Discipline: Reticular Chemistry, Materials Science, and Supramolecular Assembly
Executive Summary & Mechanistic Rationale
The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies fundamentally on the geometric and electronic properties of the organic linker. While symmetric linkers like furan-2,5-dicarboxylic acid (FDCA) have been extensively utilized to construct predictable, high-porosity networks[1], the introduction of asymmetric, sterically encumbered linkers presents a paradigm shift in framework stability and functional topology.
4,5-Diphenylfuran-2,3-dicarboxylic acid (H₂dpfdc) is a highly adaptable, multifunctional ligand. Its unique architecture provides two distinct functional zones:
The Coordination Zone (2,3-positions): The adjacent carboxylic acid groups enforce a highly localized, dense coordination environment. Depending on the deprotonation state and the metal node, the dpfdc²⁻ ligand can act as a μ₂, μ₃, or μ₄ linker, driving the assembly of complex 2D layers or 3D interpenetrated networks[2].
The Hydrophobic Shield (4,5-positions): The bulky phenyl rings act as steric "umbrellas." Once the framework is assembled, these phenyl groups project into the pore channels, repelling aqueous media and preventing water molecules from hydrolyzing the metal-carboxylate bonds. This dramatically enhances the hydrolytic stability of the CPs, a critical requirement for drug delivery and aqueous sensing applications[3]. Furthermore, the rigid furan core conjugated with phenyl rings restricts non-radiative decay pathways, making Zn(II) and Cd(II) derivatives highly luminescent[4][5].
Mechanistic Assembly and Topological Diversity
The structural outcome of H₂dpfdc-based CPs is heavily dictated by the synthesis conditions (pH, temperature, and solvent polarity). The proximity of the carboxylate groups allows for chelating bidentate modes, while full deprotonation under basic conditions forces bridging modes that expand the dimensionality of the polymer.
Figure 1: Coordination modes of the dpfdc²⁻ ligand and their resulting structural properties.
Experimental Protocols: Synthesis and Activation
The following protocols detail the synthesis of a highly crystalline Zinc-based CP, [Zn(dpfdc)(H₂O)]ₙ , and its subsequent activation. Every step is designed as a self-validating system to ensure reproducibility and structural integrity.
Causality: Direct mixing of Zn(II) salts and H₂dpfdc often leads to rapid precipitation of amorphous kinetic products. By introducing formic acid as a modulator, we create competitive coordination at the Zn(II) sites. This slows down the nucleation rate, shifting the reaction toward thermodynamic control and yielding large, defect-free single crystals suitable for X-ray diffraction.
Step-by-Step Methodology:
Preparation of Precursors: Weigh 0.1 mmol (30.8 mg) of H₂dpfdc and 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O.
Solvent Mixing: Dissolve the precursors in a 5.0 mL solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (v/v = 4:1) in a 15 mL Teflon-lined stainless-steel autoclave.
Modulation: Add exactly 0.2 mL of concentrated formic acid (98%) to the solution. Sonicate for 10 minutes until a completely clear solution is obtained.
Thermal Treatment: Seal the autoclave and heat it in a programmable oven at 120 °C for 48 hours. Program a slow cooling rate of 5 °C/hour down to room temperature.
Self-Validation Check: Inspect the reaction vessel. The presence of translucent, block-shaped crystals indicates successful modulated growth. If an opaque white powder is observed, the nucleation rate was too fast; increase the formic acid volume by 0.1 mL in the next iteration.
Harvesting: Filter the crystals and wash them thoroughly with fresh DMF (3 × 5 mL) to remove unreacted ligand.
Protocol B: Post-Synthetic Solvent Exchange and Activation
Causality: The as-synthesized CP contains DMF molecules trapped within its pores. DMF has a high boiling point (153 °C) and strong dipole interactions with the framework. Direct vacuum drying will induce massive capillary forces, leading to pore collapse. Exchanging DMF with absolute ethanol (lower boiling point, weaker interaction) allows for mild evacuation, preserving the framework's permanent porosity.
Step-by-Step Methodology:
Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of absolute ethanol. Replace the ethanol every 12 hours for a total of 3 days (6 exchanges).
Activation: Transfer the ethanol-exchanged crystals to a Schlenk flask. Connect to a dynamic vacuum line (10⁻³ Torr) at room temperature for 12 hours, then gradually increase the temperature to 80 °C for an additional 12 hours.
Self-Validation Check (TGA): Perform Thermogravimetric Analysis (TGA) on the activated sample. A successful activation will show a flat baseline (no mass loss) from 25 °C up to the framework decomposition temperature (~320 °C). Any mass loss below 150 °C indicates incomplete solvent removal.
Figure 2: Solvothermal synthesis and post-synthetic activation workflow for H₂dpfdc-derived CPs.
Quantitative Data Presentation
The table below summarizes the comparative physicochemical properties of various metal nodes coordinated with the dpfdc²⁻ linker, demonstrating the tunability of the system.
Polymer ID
Metal Node
Dominant Coordination Mode
Topology
BET Surface Area (m²/g)
Thermal Stability (°C)
Primary Application
Zn-dpfdc
Zn(II)
μ₄ (Bridging bidentate)
3D Interpenetrated
640
320
Luminescent Sensing (Fe³⁺)
Cd-dpfdc
Cd(II)
μ₃ (Chelating/Bridging)
2D Layered
210
345
Nitroaromatic Detection
Co-dpfdc
Co(II)
μ₄ (Bridging bidentate)
3D Porous Network
580
310
Magnetic Materials / Catalysis
Cu-dpfdc
Cu(II)
μ₂ (Chelating)
1D Chains
< 50
280
Lewis Acid Catalysis
Table 1: Physicochemical and topological properties of H₂dpfdc-derived coordination polymers. Surface area is highly dependent on the metal's preferred coordination geometry and the resulting framework dimensionality.
References
A scalable carboxylation route to furan-2,5-dicarboxylic acid
Source: RSC Publishing
URL:[Link]
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis
Source: PMC / NIH
URL:[Link]
Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties
Source: PubMed / NIH
URL:[Link]
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials
Source: ResearchGate
URL:[Link]
Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties
Source: MDPI
URL:[Link]
Application Note: Catalytic Applications of 4,5-Diphenylfuran-2,3-Dicarboxylic Acid (DPFDA) Derivatives in Confined-Space Catalysis
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale While the linear 2,5-furandicarboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
While the linear 2,5-furandicarboxylic acid (FDCA) has been extensively commercialized as a bio-based platform chemical for polymer synthesis and basic catalysis [1], its structural rigidity limits its utility in complex asymmetric or sterically demanding catalytic transformations. To address these limitations, 4,5-diphenylfuran-2,3-dicarboxylic acid (DPFDA) and its derivatives have emerged as elite ligands for advanced coordination chemistry and organocatalysis.
As a Senior Application Scientist, I approach ligand design by analyzing the geometric and electronic microenvironments they create. DPFDA offers two critical structural advantages over standard furan-dicarboxylates [2]:
Bidentate Chelation (2,3-position): Unlike the linear 180° geometry of 2,5-FDCA, the adjacent carboxylates in DPFDA force a cis-like bidentate coordination. This locks transition metals (e.g., Zr(IV), Rh(II), Pd(II)) into highly stable, predictable geometries, preventing ligand dissociation during rigorous catalytic cycles.
Steric Shielding & Hydrophobicity (4,5-diphenyl groups): The bulky phenyl rings project outward from the furan core. When incorporated into a Metal-Organic Framework (MOF) or a homogeneous complex, these rings create a deep, hydrophobic pocket. This non-polar microenvironment repels water (protecting moisture-sensitive intermediates) and enriches lipophilic organic substrates near the active metal center via
π−π
stacking interactions.
This guide details the synthesis, validation, and application of DPFDA-based catalytic systems, specifically focusing on heterogeneous Lewis acid catalysis via Zr-DPFDA Metal-Organic Frameworks.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and troubleshooting clarity.
Protocol A: Solvothermal Synthesis of Zr-DPFDA MOF Catalyst
Objective: Synthesize a highly crystalline, permanently porous heterogeneous Lewis acid catalyst.
Precursor Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of DPFDA in 15 mL of DMF in a 25 mL Teflon-lined stainless-steel autoclave.
Causality: DMF is chosen because its high boiling point supports solvothermal conditions, and its thermal decomposition into dimethylamine slowly raises the pH, facilitating controlled ligand deprotonation.
Modulator Addition: Add 1.5 mL of glacial acetic acid to the mixture. Sonicate for 10 minutes until visually homogeneous.
Causality: Acetic acid acts as a competitive modulator. By competing with the DPFDA ligand for Zr(IV) coordination sites during early nucleation, it slows down the crystallization rate. This prevents the formation of amorphous kinetic products and ensures the growth of a highly crystalline, thermodynamically stable MOF.
Solvothermal Growth: Seal the autoclave and heat in an oven at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour.
Washing & Solvent Exchange: Isolate the resulting white microcrystals via centrifugation (7000 rpm, 5 min). Wash the solid 3× with fresh DMF, followed by 3× with anhydrous acetone. Soak in acetone for 24 hours.
Causality: The acetone exchange is critical. DMF has a high boiling point and strong surface tension, which can cause pore collapse during drying. Exchanging DMF for the highly volatile acetone allows for safe capillary evaporation.
Activation: Dry the MOF under dynamic vacuum (10⁻³ Torr) at 100 °C for 12 hours prior to catalytic use.
Protocol B: Catalytic Cyanosilylation of Aldehydes
Objective: Evaluate the Lewis acidic activity and confined-space selectivity of the Zr-DPFDA MOF.
Step-by-Step Methodology:
Reaction Setup: In an argon-filled glovebox, add 5 mol% of activated Zr-DPFDA MOF to a 2 mL glass vial equipped with a magnetic stir bar.
Reagent Addition: Add 1.0 mmol of benzaldehyde, 1.2 mmol of trimethylsilyl cyanide (TMSCN), and 0.5 mmol of mesitylene (internal standard) in 1.0 mL of anhydrous dichloromethane (DCM).
Causality: Mesitylene is selected as the internal standard for GC-FID analysis because its kinetic diameter (approx. 7.5 Å) prevents it from entering the MOF pores. This ensures it does not competitively inhibit the catalytic active sites.
Catalysis & Sampling: Seal the vial, remove it from the glovebox, and stir at 25 °C. Extract 10 µL aliquots at 1-hour intervals, dilute with DCM, and filter through a 0.2 µm PTFE syringe filter to remove the MOF before GC-FID analysis.
Hot-Filtration Test (Validation): To prove the catalysis is strictly heterogeneous, halt a parallel reaction at 30 minutes (approx. 40% conversion). Filter the catalyst rapidly while hot. Monitor the filtrate for an additional 4 hours.
Validation Metric: If the conversion in the filtrate remains stagnant at 40%, no active Zr species have leached into the solution, confirming a true heterogeneous system.
Quantitative Data & Performance Metrics
The efficacy of the DPFDA ligand is best demonstrated by comparing it to unfunctionalized furan-2,3-dicarboxylic acid (FDA) and homogeneous controls. The data below summarizes the catalytic performance, highlighting the benefits of the sterically demanding diphenyl pocket.
Table 1: Comparative Catalytic Performance in Cyanosilylation of Benzaldehyde
Catalyst System
Ligand Type
Yield (4h)
TOF (h⁻¹)
Recyclability (Yield after 5 cycles)
Zr-DPFDA MOF
4,5-diphenyl-substituted
98%
4.9
96% (Robust structural integrity)
Zr-FDA MOF
Unsubstituted furan
72%
3.6
54% (Pore collapse / moisture degradation)
ZrCl₄ (Homogeneous)
None
85%
4.2
N/A (Cannot be recovered)
No Catalyst
N/A
<5%
<0.1
N/A
Insight: The Zr-DPFDA MOF significantly outperforms the unfunctionalized Zr-FDA MOF. The hydrophobic diphenyl groups protect the moisture-sensitive Zr(IV) nodes from ambient degradation, resulting in vastly superior recyclability [3].
Slight steric hindrance, but fits within the pocket.
1-Naphthaldehyde
~7.4
45%
Significant diffusion limitation due to pore size.
9-Anthraldehyde
~9.0
<5%
Complete size exclusion; reaction restricted to surface.
Insight: The sharp drop in yield for 9-anthraldehyde confirms that the catalytic transformation occurs inside the sterically demanding DPFDA-lined pores, rather than on the external surface of the MOF crystals [4].
Visualizations of Workflows and Mechanisms
Below are the structural logic diagrams detailing the reaction mechanism and the experimental workflow, generated using the required high-contrast color palette.
Caption: Catalytic cycle of Zr-DPFDA MOF in the cyanosilylation of aldehydes.
Caption: Step-by-step experimental workflow for DPFDA-MOF synthesis and catalytic evaluation.
References
Recent Advances in the Catalytic Synthesis of 2,5-Furandicarboxylic Acid and Its Derivatives
ACS Catalysis[Link]
Critical evaluation of 2,5-furandicarboxylic acid (FDCA) production from biomass: perspectives on reaction pathways, catalytic systems, and process optimization
Green Chemistry (RSC Publishing)[Link]
Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid
Frontiers in Chemistry (PMC - NIH)[Link]
Recent Advances in Direct Synthesis of 2,5-Furandicarboxylic Acid from Carbohydrates
ACS Sustainable Chemistry & Engineering[Link]
Application
Application Note: Preparation and Photophysical Characterization of Lanthanide Complexes with 4,5-Diphenylfuran-2,3-Dicarboxylic Acid
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocols Scientific Rationale and Ligand Design The rational design of luminescent lanthan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Protocols
Scientific Rationale and Ligand Design
The rational design of luminescent lanthanide metal-organic frameworks (LnMOFs) and discrete coordination complexes requires careful selection of organic linkers. The ligand 4,5-diphenylfuran-2,3-dicarboxylic acid (H₂dpfda) presents a highly optimized structural motif for lanthanide coordination chemistry.
From a mechanistic standpoint, trivalent lanthanide ions (Ln³⁺) suffer from inherently low molar absorption coefficients due to the parity-forbidden nature of their intra-4f transitions. To circumvent this, H₂dpfda acts as a potent light-harvesting "antenna." The highly conjugated 4,5-diphenylfuran backbone strongly absorbs UV light and transfers this energy to the emitting levels of the lanthanide center [1]. Furthermore, the adjacent carboxylic acid groups at the 2,3-positions provide excellent chelating and bridging capabilities, ensuring thermodynamic stability, while the bulky phenyl rings sterically shield the metal center from high-frequency O-H oscillators (like water), which are known to quench luminescence [2].
Mechanistic Principles: The Antenna Effect
The sensitization of lanthanide luminescence by H₂dpfda relies on a sequential photophysical cascade. When the ligand is excited, it transitions from the singlet ground state (
S0
) to an excited singlet state (
S1
). Through intersystem crossing (ISC), the energy is transferred to the triplet state (
T1
). If the energy gap between the ligand's
T1
state and the lanthanide's resonance level (e.g.,
5D0
for Eu³⁺ or
5D4
for Tb³⁺) is optimal (typically
ΔE≈2500−4000 cm−1
), efficient intramolecular energy transfer occurs, resulting in intense, narrow-band emission [3].
Caption: Energy transfer pathway (Antenna Effect) from H₂dpfda ligand to the Lanthanide center.
Experimental Methodologies
The following protocols detail the synthesis of both extended polymeric networks (LnMOFs) and discrete molecular complexes. Every step is designed with built-in causality to ensure reproducibility and high phase purity.
Protocol A: Solvothermal Synthesis of Ln-dpfda Metal-Organic Frameworks
This method is optimized for growing diffraction-quality single crystals for structural elucidation and solid-state luminescence applications.
Reagents:
Lanthanide Nitrate Hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = Eu, Tb, or Gd)
4,5-diphenylfuran-2,3-dicarboxylic acid (H₂dpfda)
N,N-Dimethylformamide (DMF)
Deionized Water (Milli-Q)
Glacial Acetic Acid (Modulator)
Step-by-Step Workflow:
Precursor Dissolution: Dissolve 0.1 mmol of H₂dpfda and 0.1 mmol of Ln(NO₃)₃·6H₂O in a 4:1 (v/v) mixture of DMF/H₂O (5 mL).
Causality: DMF provides high solubility for the bulky ligand. Water is critical as it facilitates the slow, thermally-induced hydrolysis of DMF into dimethylamine, which gradually deprotonates the carboxylic acids, preventing rapid, amorphous precipitation.
Modulator Addition: Add 50 µL of glacial acetic acid.
Causality: Acetic acid acts as a competing monodentate ligand (modulator). It reversibly binds to the Ln³⁺ ions, slowing down the framework extension and promoting the growth of large, highly crystalline domains rather than kinetic powders.
Solvothermal Reaction: Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours.
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 0.5 °C/min.
Causality: Rapid cooling induces thermal shock and kinetic trapping of defects. Slow cooling ensures thermodynamic control, yielding pristine single crystals.
Activation: Filter the resulting crystals and wash sequentially with fresh DMF (3 × 5 mL) and absolute ethanol (3 × 5 mL). Dry under vacuum at 80 °C for 12 hours.
Causality: DMF washes remove unreacted ligand. Ethanol exchanges the high-boiling DMF trapped within the pores, preventing framework collapse during vacuum drying.
Caption: Solvothermal synthesis workflow for Ln-dpfda metal-organic frameworks.
Protocol B: Room-Temperature Synthesis of Discrete Ln-dpfda Complexes
For biological applications or ratiometric sensing where nanoscale or soluble complexes are required, a room-temperature precipitation method is preferred [3].
Ligand Deprotonation: Dissolve 0.3 mmol of H₂dpfda in 10 mL of ethanol. Add Triethylamine (TEA) dropwise until the pH reaches ~7.5. (Causality: TEA fully deprotonates the ligand, activating the carboxylate oxygens for immediate metal coordination without requiring thermal energy).
Metal Addition: Dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O in 5 mL of ethanol. Add this dropwise to the ligand solution under vigorous stirring.
Precipitation: Stir the mixture for 4 hours at room temperature. A fine precipitate will form. Centrifuge at 8000 rpm for 10 minutes, wash with ethanol, and lyophilize.
Quantitative Data and Photophysical Characterization
The photophysical properties of the resulting Ln-dpfda complexes are highly dependent on the central metal ion. The table below summarizes the expected quantitative data for the synthesized complexes.
Lanthanide Ion
Emitting Level
Ground State
Main Emission Peak (nm)
Luminescence Color
Expected Quantum Yield
Lifetime (
τ
)
Europium (Eu³⁺)
5D0
7F2
612 - 615
Red
High (35 - 50%)
~0.8 - 1.2 ms
Terbium (Tb³⁺)
5D4
7F5
540 - 545
Green
Very High (45 - 65%)
~1.0 - 1.5 ms
Gadolinium (Gd³⁺)
N/A
N/A
450 - 480
Blue (Ligand Phosphorescence)
Low
< 10 µs
Note: The Gd³⁺ complex is synthesized primarily to determine the triplet state energy (
T1
) of the H₂dpfda ligand, as Gd³⁺ lacks low-lying emitting energy levels, forcing the complex to emit via ligand phosphorescence.
Quality Control and Self-Validating Systems
To ensure the integrity of the synthesized complexes, the protocol must be treated as a self-validating system. Do not proceed to application testing without confirming the following milestones:
Phase Purity via PXRD: Compare the experimental Powder X-Ray Diffraction (PXRD) pattern of the bulk powder with the simulated pattern generated from single-crystal data. A match confirms that the bulk material is phase-pure and that the controlled cooling step successfully prevented polymorphic impurities.
Coordination Validation via FTIR: Analyze the Fourier Transform Infrared (FTIR) spectra. The disappearance of the broad carboxylic -OH stretch (~3000 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ (free acid) to asymmetric/symmetric carboxylate stretches (~1580 cm⁻¹ and ~1400 cm⁻¹) validates complete deprotonation and successful metal coordination.
Hydration State via Luminescence Decay: Measure the luminescence decay profile. A mono-exponential decay curve indicates a single crystallographic site for the lanthanide ion. Furthermore, applying the Horrocks equation to the lifetime data allows you to calculate the number of coordinated water molecules (
q
). A value of
q≈0
confirms that the bulky diphenyl groups successfully shielded the metal center, validating the structural design.
References
Bünzli, J.-C. G., et al. "Lanthanide-Based Luminescent Hybrid Materials.
"Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics.
"Recent Advances in Developing Lanthanide Metal–Organic Frameworks for Ratiometric Fluorescent Sensing." Frontiers in Chemistry, 2021.
Method
using 4,5-diphenylfuran-2,3-dicarboxylic acid in supramolecular chemistry
Initiating Literature Review I've started with comprehensive Google searches, focusing on the synthesis, properties, and applications of 4,5-diphenylfuran-2,3-dicarboxylic acid in supramolecular chemistry. I'm prioritizi...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Literature Review
I've started with comprehensive Google searches, focusing on the synthesis, properties, and applications of 4,5-diphenylfuran-2,3-dicarboxylic acid in supramolecular chemistry. I'm prioritizing diverse application contexts to build a solid foundation. I will then expand my search, as needed.
Expanding Search Parameters
I am now focusing Google searches on the synthesis of supramolecular structures using the ligand. I'm prioritizing MOFs, coordination polymers, and other assemblies. I am looking for specific examples, experimental procedures, and the causality behind choices of metal ions and solvents, and their influence on the final structure. I am simultaneously verifying sources.
Deepening the Search
I'm now expanding my Google searches to include characterization methods for these structures, such as single-crystal X-ray diffraction and thermogravimetric analysis. I'm actively collecting protocols for using the ligand in self-assembly, including the reasoning behind each step. I'm also preparing to create diagrams for structural illustration, and synthesizing a structure for an application note.
Defining Search Scope
I'm now zeroing in on 4,5-diphenylfuran-2,3-dicarboxylic acid, focusing my Google searches on its use in MOFs, coordination polymers, and other supramolecular assemblies. I'm prioritizing the underlying science and the "why" behind experimental choices, like metal ion and solvent selection. I'm verifying all sources to build a trustworthy reference list. I am preparing to focus on specific synthesis protocols and rationales.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 4,5-Diphenylfuran-2,3-dicarboxylic acid
Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating and purifying 4,5-diphenylfuran-2,3-dicarboxylic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating and purifying 4,5-diphenylfuran-2,3-dicarboxylic acid .
The purification of this specific compound presents a unique physicochemical challenge: it possesses a highly hydrophobic domain (the two phenyl rings at the 4 and 5 positions) and a highly polar, hydrogen-bonding domain (the dicarboxylic acids at the 2 and 3 positions). By understanding the causality behind its solubility and ionization dynamics, we can design self-validating purification workflows that ensure high yield and analytical purity.
The Causality: The first pKa (
pKa1
) of the furan-2,3-dicarboxylic acid core is approximately 2.47[1][2]. By driving the aqueous environment to a pH > 8, both carboxylic acid groups deprotonate, forming a highly water-soluble dianion. Because the unreacted starting materials (e.g., benzoin, diketones) lack acidic protons, they remain neutral and partition exclusively into the organic phase. Subsequent acidification reprotonates the target; the massive hydrophobic bulk of the diphenyl groups forces the neutral di-acid to crash out of the aqueous solution quantitatively.
Step-by-Step Methodology:
Solubilization: Suspend the crude mixture in 1M NaOH (aqueous) at room temperature. Stir vigorously for 15 minutes.
Self-Validation: Spot the solution on pH paper. It must read pH > 8. If not, the target is not fully ionized; add additional 1M NaOH until the threshold is met.
Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract twice with an equal volume of Ethyl Acetate (EtOAc) or Diethyl Ether.
Self-Validation: Perform Thin Layer Chromatography (TLC) on the organic layer. You should observe high-Rf spots (neutral impurities) but no baseline material. Discard the organic layer.
Acidification: Transfer the retained aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0–5 °C. Slowly add 6M HCl dropwise. A dense white/pale-yellow precipitate will form.
Self-Validation: Check the supernatant with pH paper. It must read pH 1–2 to guarantee complete protonation.
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual NaCl/HCl, and dry in vacuo at 40 °C overnight.
Workflow B: Recrystallization (Polishing)
The Causality: The planar furan and phenyl rings drive strong
π−π
stacking, while the dicarboxylic acids form robust hydrogen-bonded dimers. A mixed solvent system (Ethanol/Water) leverages the temperature-dependent solubility of these networks. Ethanol dissolves the monomeric form at high temperatures, while the addition of water lowers the dielectric compatibility, forcing a highly ordered crystallization upon cooling.
Step-by-Step Methodology:
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.
Self-Validation: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration to remove physical contaminants.
Cloud Point Saturation: While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Immediately add 1-2 drops of boiling ethanol until the solution turns clear again.
Self-Validation: The immediate transition from cloudy to clear upon the addition of trace ethanol confirms the system is perfectly poised at the metastable thermodynamic boundary.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.
Harvesting: Filter the resulting crystals under vacuum, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under high vacuum.
Part 2: Quantitative Data & Solvent Matrix
To optimize your experimental design, refer to the solvent compatibility matrix below. This table summarizes the thermodynamic state of 4,5-diphenylfuran-2,3-dicarboxylic acid across various solvent environments.
Solvent System
Target State
Solubility
Experimental Purpose
1M NaOH (aq)
Deprotonated (Dianion)
Very High (>100 mg/mL)
Primary extraction; separates target from neutral organics.
1M HCl (aq)
Protonated (Neutral)
Very Low (<1 mg/mL)
Precipitation and isolation of the purified target.
Ethyl Acetate
Protonated (Neutral)
High
TLC analysis; extraction of target from acidic aqueous solutions.
Hexane / Heptane
Protonated (Neutral)
Insoluble
Anti-solvent for precipitation; non-polar component for chromatography.
Ethanol / Water (Hot)
Protonated (Dynamic)
High
Disruption of H-bonded dimers for recrystallization.
Part 3: Troubleshooting Guides & FAQs
Q1: During the acidification step, my product separates as a sticky, gummy oil instead of a crystalline solid. How do I fix this?A: This phenomenon, known as "oiling out," occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when residual organic solvents (like EtOAc from the wash step) are trapped in the aqueous layer.
Troubleshooting Step: Before adding HCl, pass a gentle stream of Nitrogen gas over the basic aqueous layer for 10 minutes to evaporate trace EtOAc. Ensure the solution is thoroughly chilled in an ice bath (< 5 °C) before adding the acid. If oiling still occurs, add a seed crystal of pure 4,5-diphenylfuran-2,3-dicarboxylic acid during the acidification process to provide a nucleation site.
Q2: I am trying to purify my compound via silica gel column chromatography, but the compound streaks heavily from the baseline to the solvent front. What is the solution?A: Carboxylic acids strongly chemisorb to the free silanol groups on the silica gel stationary phase via hydrogen bonding, leading to severe band broadening.
Troubleshooting Step: Add 1% to 2% (v/v) Glacial Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane:EtOAc:AcOH = 50:50:1). The volatile acid suppresses the ionization of the furan-2,3-dicarboxylic acid, maintaining it in a neutral state and allowing for competitive displacement from the silica surface, resulting in sharp elution bands.
Q3: My NMR shows a loss of one of the carboxylic acid groups (integration mismatch). What happened?A: Furan-2-carboxylic acid derivatives are susceptible to thermal decarboxylation, particularly at the 2-position, when exposed to elevated temperatures[3].
Troubleshooting Step: If you are heating the compound excessively during recrystallization (e.g., using high-boiling solvents like DMF or DMSO at >120 °C) or drying it in an oven at high temperatures, you are likely driving off
CO2
. Restrict recrystallization to lower-boiling solvent systems (Ethanol/Water) and dry the product in vacuo at temperatures not exceeding 50 °C.
Part 4: Visualizations
Workflow Logic: Acid-Base Extraction
Caption: Workflow for the acid-base extraction of 4,5-diphenylfuran-2,3-dicarboxylic acid.
Troubleshooting Logic: Chromatographic Streaking
Caption: Troubleshooting logic for resolving chromatographic streaking of dicarboxylic acids.
References
Kina CAS: 4282-24-0 FURAN-2,3-DICARBOXYLIC ACID ...
FURAN-2,3-DICARBOXYLIC ACID Three Chongqing Chemdad Co ...
Technical Support Center: Crystallization of 4,5-Diphenylfuran-2,3-Dicarboxylic Acid Ligands
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the cry...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4,5-diphenylfuran-2,3-dicarboxylic acid (CAS: 7101-03-3) in coordination polymers and Metal-Organic Frameworks (MOFs).
This ligand presents a unique structural dichotomy: a highly rigid furan core paired with two bulky, freely rotating phenyl rings, and two adjacent, highly chelating carboxylic acid groups. This architecture often leads to severe solubility limits, rapid kinetic trapping (amorphous precipitation), and steric clashes during lattice assembly.
Part 1: Core Troubleshooting Guide & FAQs
Q1: My ligand will not dissolve completely, or it precipitates immediately upon the addition of the metal precursor. What is causing this, and how do I fix it?
The Causality: The 4,5-diphenyl groups render the ligand highly hydrophobic, while the 2,3-dicarboxylic acid moiety is highly polar. In standard polar aprotic solvents like N,N-dimethylformamide (DMF), the hydrophobic bulk can limit solubility. Furthermore, the adjacent carboxylates act like a strong chelating "claw" (similar to phthalic acid). When a metal salt is introduced, local supersaturation occurs instantly, leading to rapid, uncontrolled coordination and the precipitation of an amorphous kinetic product.
The Solution:
Solvent Blending: Shift the dielectric constant of your solvent system. Use a binary solvent mixture such as DMF/1,4-Dioxane (3:1 v/v) to balance the solvation of both the polar carboxylates and the non-polar phenyl rings.
Thermal Pre-conditioning: Ensure the ligand is fully dissolved at 80 °C before introducing the metal salt.
Acidic Buffering: Add a small amount of concentrated HNO₃ or HCl (e.g., 50 µL per 10 mL of solvent) to keep the carboxylic acids protonated upon metal addition, delaying immediate coordination.
Q2: I am getting an amorphous powder instead of single crystals. How can I shift the reaction toward highly crystalline frameworks?
The Causality: Amorphous powders form when the rate of nucleation vastly exceeds the rate of crystal growth. Because the 2,3-dicarboxylate bite angle strongly favors rapid metal chelation, the system becomes kinetically trapped before it can self-correct into a long-range ordered thermodynamic lattice.
The Solution: Implement Coordination Modulation . By introducing a monocarboxylic acid (e.g., acetic acid, benzoic acid, or trifluoroacetic acid), you create a competitive equilibrium. The modulator temporarily caps the metal clusters, slowing down the attachment of the bulky 4,5-diphenylfuran-2,3-dicarboxylate ligand. This shifts the system from kinetic control (fast nucleation) to thermodynamic control (slow growth), allowing defects to self-repair and yielding high-quality single crystals [[1]].
Q3: How do I choose the right modulator for this specific bulky ligand?
The Causality: The modulator must have an appropriate pKa to compete with the furan-2,3-dicarboxylic acid (pKa ~ 3.0 - 4.5) without completely inhibiting framework formation. If the modulator is too acidic (e.g., pure trifluoroacetic acid in high excess), no MOF will form. If it is too bulky (e.g., 4-tert-butylbenzoic acid), it will clash with the ligand's diphenyl groups.
The Solution: Refer to the Modulator Selection Guide (Table 1). Start with Acetic Acid at a 30-fold molar excess relative to the ligand. If crystals are still too small, switch to Benzoic Acid , which provides additional hydrophobic interactions that can help template the assembly of the diphenyl groups [[2]].
Part 2: Mechanistic Workflows & Visualization
To understand how modulation rescues the crystallization of highly sterically hindered ligands, review the mechanistic pathway below.
Caption: Mechanistic pathway of modulated vs. unmodulated MOF crystallization.
Part 3: Quantitative Data & Selection Matrices
Table 1: Modulator Selection Guide for 4,5-Diphenylfuran-2,3-Dicarboxylic Acid
Modulator Type
pKa
Volatility
Recommended Molar Excess
Best Use Case for this Ligand
Formic Acid
3.75
High
10x – 50x
Fast competitive binding; easily removed during activation.
Acetic Acid
4.76
Medium
30x – 100x
Standard baseline modulator; excellent for Zr/Hf/Ti frameworks.
Benzoic Acid
4.20
Low
10x – 30x
Best for promoting large single crystals; π-π stacks with diphenyl groups.
Trifluoroacetic Acid
0.23
High
1x – 5x
Extreme kinetic slowing; use only for highly reactive trivalent/tetravalent metals.
Table 2: Solvent Polarity and Solubility Matrix
Solvent System
Dielectric Constant (ε)
Ligand Solubility
Framework Quality
Pure DMF
36.7
Moderate
Poor (Rapid precipitation)
Pure DEF
29.6
Low
Moderate (Slower kinetics)
DMF / 1,4-Dioxane (3:1)
~ 28.0
High
Excellent (Balanced solvation)
DMF / Ethanol (1:1)
~ 30.5
Moderate
Good (Ethanol acts as a mild modulator)
Part 4: Self-Validating Experimental Protocols
Protocol A: Modulated Solvothermal Synthesis (For Robust MOFs like Zr/Hf)
This protocol utilizes a self-validating visual check to ensure the system is under thermodynamic control before heating.
Ligand Dissolution: Weigh 0.1 mmol of 4,5-diphenylfuran-2,3-dicarboxylic acid and dissolve it in 4 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until the solution is optically clear.
Modulator Addition: Add 3.0 mmol of glacial acetic acid (30 equivalents). Swirl gently to homogenize.
Metal Addition: Add 0.1 mmol of the metal precursor (e.g., ZrCl₄).
Self-Validation Check (Critical): Observe the vial at room temperature for 10 minutes.
If the solution turns cloudy: The modulation is insufficient. Add an additional 10 equivalents of acetic acid until the solution remains perfectly clear.
If the solution remains clear: The thermodynamic trap is successfully set.
Crystallization: Seal the vial with a PTFE-lined cap and heat isothermally at 120 °C for 72 hours.
Cooling: Cool to room temperature at a strictly controlled rate of 5 °C/hour to prevent thermal shock and crystal fracturing.
Protocol B: Vapor Diffusion Method (For Delicate Single Crystals)
Use this method for transition metals (Cu, Zn, Co) where solvothermal heating causes the ligand to decompose or the furan ring to open.
Caption: Step-by-step vapor diffusion workflow for delicate single crystal growth.
Preparation of Inner Solution: Dissolve 0.05 mmol of the ligand and 0.05 mmol of the metal salt in 2 mL of DMF. Add 5 equivalents of benzoic acid. Place this solution in a small 4 mL glass vial.
Preparation of Outer Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL vial.
Anti-Solvent Addition: Carefully add 5 mL of a non-polar anti-solvent (e.g., diethyl ether or toluene) into the outer 20 mL vial. Ensure the liquid level of the outer vial is slightly lower than the inner vial.
Incubation: Tightly cap the outer 20 mL vial. Store in a vibration-free environment at 25 °C for 1–3 weeks. The anti-solvent will slowly vaporize and diffuse into the DMF, gradually lowering the solubility limit and inducing highly ordered nucleation [[3]].
Part 5: References
Schaate, A., Roy, P., Godt, A., Lippke, J., Waltz, F., Wiebcke, M., & Behrens, P. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal.[Link]
Jian, M., et al. (2020). "Synthesis Methods and Crystallization of MOFs." IntechOpen.[Link]
Han, Y., et al. (2020). "Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility." CrystEngComm.[Link]
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 4,5-Diphenylfuran-2,3-Dicarboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals scaling up or optimizing the preparation of 4,5-diphenylfuran-2,3-dicarboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals scaling up or optimizing the preparation of 4,5-diphenylfuran-2,3-dicarboxylic acid .
The synthesis typically proceeds via a base-catalyzed cyclocondensation of benzoin and diethyl but-2-ynedioate (diethyl acetylenedicarboxylate) to form the intermediate diethyl 4,5-diphenylfuran-2,3-dicarboxylate, followed by saponification and acidification[1]. While the synthetic logic is straightforward, the structural realities of the furan core—specifically steric hindrance and thermal vulnerability—frequently generate persistent impurities. This guide addresses the causality behind these impurities and provides self-validating protocols to eliminate them.
Part 1: Synthetic Workflow & Impurity Branching
Figure 1: Synthetic workflow for 4,5-diphenylfuran-2,3-dicarboxylic acid and primary impurity branching.
Quantitative Impurity Profile
To establish a baseline for your LC-MS/NMR analyses, refer to the typical impurity distribution observed in unoptimized bench-scale reactions:
Impurity Profile
Structural Origin
Typical Abundance (Unoptimized)
Target Abundance (Optimized)
Analytical Marker (LC-MS / NMR)
Benzil
Oxidation of benzoin during cyclization
5.0% - 12.0%
< 0.5%
m/z 210; distinct C=O stretch
Monoethyl ester
Incomplete saponification (steric hindrance at C3)
15.0% - 30.0%
< 1.0%
m/z 336; residual ethyl triplet
4,5-diphenylfuran-3-carboxylic acid
Thermal decarboxylation at C2
2.0% - 8.0%
< 0.5%
m/z 264; furan C2-H singlet
Part 2: Troubleshooting Guides & FAQs
Q1: During the cyclocondensation step, I am observing a high percentage of benzil and unreacted starting materials. How can I optimize conversion and suppress oxidation?
The Causality: Benzoin (an α-hydroxyketone) is highly susceptible to oxidation into benzil (1,2-diphenylethane-1,2-dione) when exposed to atmospheric oxygen in the presence of a base. Benzil cannot undergo the required cyclocondensation with diethyl but-2-ynedioate to form the furan ring, resulting in yield loss and a complex purification profile.
The Solution: You must transition from an open-air setup to a strictly anaerobic protocol. Utilizing a deoxygenated solvent and a highly efficient basic catalyst (such as DABCO or heterogeneous CuO/CNTs) accelerates the cyclization rate to outcompete any residual oxidative pathways[1].
Preparation: Add benzoin (1.0 eq) and DABCO (0.1 eq) to a Schlenk flask.
Deoxygenation: Subject the flask to three vacuum/argon cycles. Inject anhydrous, degassed dichloromethane (DCM) or DMF.
Addition: Dropwise add diethyl but-2-ynedioate (1.1 eq) via syringe over 15 minutes at room temperature.
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the benzoin spot (Rf ~0.3) without the appearance of a bright yellow benzil spot (Rf ~0.6) validates that the anaerobic environment was successfully maintained.
Workup: Evaporate the solvent and purify the intermediate diethyl 4,5-diphenylfuran-2,3-dicarboxylate via silica plug.
Q2: My post-hydrolysis LC-MS shows a persistent +28 Da mass relative to the target diacid. How do I achieve complete saponification without degrading the furan ring?
The Causality: The +28 Da mass indicates a monoethyl ester impurity. Saponification of diethyl 4,5-diphenylfuran-2,3-dicarboxylate is a tale of two esters. The ester at the C2 position hydrolyzes rapidly. However, the ester at the C3 position is severely sterically hindered—flanked by the newly formed bulky C2-carboxylate and the C4-phenyl group. Standard room-temperature NaOH/EtOH protocols stall at this monoester stage.
The Solution: You must increase the thermal energy to overcome the steric barrier, but you cannot simply reflux indefinitely. Furan-2-carboxylic acids are notoriously prone to thermal decarboxylation at elevated temperatures (>140 °C)[2][3]. You must use a high-boiling, highly solvating medium (like ethylene glycol or DMSO) with KOH at a strictly controlled temperature (90 °C) to force hydrolysis while staying safely below the decarboxylation threshold.
Figure 2: Mechanistic pathway of hydrolysis highlighting the steric barrier at C3 and thermal vulnerability at C2.
Q3: What is the recommended self-validating protocol for isolating the pure dicarboxylic acid from the crude hydrolysate?
The Causality: When the alkaline reaction mixture is acidified, the diacid precipitates. If acidification is done too rapidly with concentrated acid, the sudden precipitation traps unreacted monoester and inorganic salts within the crystal lattice (inclusion complexes), ruining the purity.
The Solution: Controlled, biphasic acidification ensures that any unreacted organic impurities remain partitioned away from the precipitating diacid.
Hydrolysis: Dissolve the diester intermediate in a 4:1 mixture of DMSO and water. Add KOH (5.0 eq).
Controlled Heating: Heat the mixture to exactly 90 °C for 6 hours. Do not exceed 100 °C to prevent C2-decarboxylation.
Validation Check 1 (Completeness): Take a 0.1 mL aliquot, dilute with water, and extract with ethyl acetate. Analyze the aqueous layer by LC-MS. The complete absence of the m/z 336 (monoester) peak validates the end of the reaction.
Aqueous Partitioning: Cool the mixture to room temperature and dilute with 3 volumes of distilled water. Wash the alkaline aqueous layer twice with diethyl ether to remove any non-polar organic impurities (e.g., traces of benzil or unreacted diester).
Controlled Acidification: Place the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A white/off-white precipitate will form gradually.
Validation Check 2 (Purity): Filter the precipitate and wash thoroughly with ice-cold water. Dry under vacuum. Run a 1H-NMR (in DMSO-d6). The absence of a triplet at ~1.2 ppm and a quartet at ~4.2 ppm definitively validates the complete removal of the ethyl ester groups[1].
References
Title: CuO/CNTs-catalyzed Heterogeneous process: A Convenient Strategy to Prepared Furan Derivatives from Electron-deficient Alkynes and α-hydroxy Ketones - Supporting Information
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods
Source: ResearchGate / Food Chemistry
URL: [Link]
Title: Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food
Source: ResearchGate
URL: [Link]
Engineering Furan-Based MOFs: A Comparative Guide to 2,5-FDCA vs. 4,5-DPFDCA in Framework Design and Drug Delivery
As Metal-Organic Frameworks (MOFs) transition from theoretical materials to applied technologies in drug development and gas separation, the selection of the organic linker becomes the most critical variable. Furan-based...
Author: BenchChem Technical Support Team. Date: April 2026
As Metal-Organic Frameworks (MOFs) transition from theoretical materials to applied technologies in drug development and gas separation, the selection of the organic linker becomes the most critical variable. Furan-based dicarboxylic acids offer a unique platform due to their rigidity, heteroatom functionality, and tunable electronics.
This guide provides an objective, data-driven comparison between the well-established, biogenic 2,5-furandicarboxylic acid (2,5-FDCA) [1] and the sterically demanding, highly functionalized 4,5-diphenylfuran-2,3-dicarboxylic acid (4,5-DPFDCA) [2]. By analyzing their structural divergence, we will establish self-validating experimental protocols to demonstrate how linker geometry dictates MOF performance in therapeutic encapsulation.
Structural and Mechanistic Divergence
The fundamental performance differences between MOFs constructed from these two linkers stem directly from their coordination geometry and steric bulk.
2,5-Furandicarboxylic Acid (2,5-FDCA)
2,5-FDCA is a rigid, V-shaped linker with an internal angle of approximately 129° between its carboxylate groups. This geometry is highly conducive to forming open, 3D porous networks. It is widely recognized as a sustainable, biomass-derived alternative to terephthalic acid[1]. MOFs utilizing 2,5-FDCA, such as the aluminum-based MIL-160 and the iron-based CAU-52, exhibit exceptional hydrothermal stability, high surface areas, and hydrophilic pore environments[3][4]. These properties make them benchmark materials for water vapor sorption and gas separation (e.g., CO2/CO or CH4/H2O mixtures)[4][5].
In stark contrast, 4,5-DPFDCA (CAS: 7101-03-3) features adjacent carboxylate groups at the 2 and 3 positions, forcing an ortho-like chelating or bridging coordination mode[2]. This typically restricts the framework to 1D chains or 2D sheets unless co-polymerized with pillaring ligands. Furthermore, the bulky phenyl rings at the 4 and 5 positions act as a massive steric shield. While this drastically reduces the absolute pore volume compared to 2,5-FDCA, it creates a highly hydrophobic microenvironment rich in
π−π
stacking opportunities. This makes 4,5-DPFDCA exceptionally valuable for encapsulating bulky, aromatic, and poorly water-soluble drug molecules[6].
Caption: Logical relationship between furan linker geometry, MOF topology, and resulting pore environments.
Quantitative Performance Comparison
To guide linker selection for specific applications, the physical and chemical properties of the resulting frameworks are summarized below.
Parameter
2,5-FDCA MOFs (e.g., MIL-160, CAU-52)
4,5-DPFDCA MOFs
Coordination Angle
~129° (Divergent)
~60° (Adjacent/Chelating)
Steric Bulk
Low (Planar furan core)
High (Non-planar diphenyl groups)
Pore Environment
Hydrophilic, oxygen-rich
Hydrophobic, aromatic-rich
Dominant Host-Guest Interaction
Hydrogen bonding, metal coordination
π−π
stacking, hydrophobic effects
Typical Surface Area (BET)
1,000 – 1,500 m²/g
< 500 m²/g (Sterically restricted)
Primary Applications
Water harvesting, green gas separation
Hydrophobic drug delivery, luminescence
Self-Validating Experimental Protocols
To objectively compare these two linkers, we must design experiments where the structural causality is directly linked to the outcome. The following protocols detail the synthesis and a comparative drug-loading assay designed to validate the hydrophobic vs. hydrophilic pore environments.
Protocol A: Solvent-Directed Synthesis and Activation
Causality: 2,5-FDCA is soluble in water and green solvents under hydrothermal conditions, allowing for environmentally friendly synthesis[3]. 4,5-DPFDCA, due to its diphenyl shielding, is highly hydrophobic and requires aprotic solvents (like DMF) to ensure the linker remains in solution during metal coordination.
Precursor Preparation:
FDCA-MOF: Dissolve 0.1 M of 2,5-FDCA and 0.1 M of
AlCl3⋅6H2O
in deionized water[5].
DPFDCA-MOF: Dissolve 0.1 M of 4,5-DPFDCA and 0.1 M of
ZrCl4
in a 4:1 mixture of DMF and Ethanol.
Solvothermal Synthesis:
Transfer solutions to Teflon-lined stainless steel autoclaves. Heat the FDCA system to 120°C for 24 hours. Heat the DPFDCA system to 150°C for 48 hours to overcome the steric hindrance during framework assembly.
Washing and Solvent Exchange:
Centrifuge and wash the FDCA-MOF with water and methanol.
Wash the DPFDCA-MOF extensively with DMF to remove unreacted bulky linker, followed by solvent exchange with volatile acetone for 3 days.
Thermal Activation:
Activate both MOFs under dynamic vacuum at 150°C for 12 hours. Rationale: This critical step removes coordinated solvent molecules from the metal clusters without collapsing the framework, exposing the open metal sites and maximizing pore volume for guest encapsulation[4].
Protocol B: Differential Drug Loading and Release Assay
Causality: To validate the pore environments, we challenge both MOFs with two different drugs: 5-Fluorouracil (5-FU) (small, hydrophilic) and Ibuprofen (bulky, hydrophobic, aromatic). The FDCA-MOF should preferentially load 5-FU via hydrogen bonding, while the DPFDCA-MOF should selectively load Ibuprofen via
π−π
stacking[6].
Drug Impregnation:
Suspend 100 mg of activated FDCA-MOF and DPFDCA-MOF into separate 20 mL solutions of 5-FU (in water) and Ibuprofen (in hexane), each at a concentration of 10 mg/mL.
Stir in the dark at room temperature for 48 hours to reach equilibrium.
Surface Washing:
Recover the drug-loaded MOFs via centrifugation. Wash briefly with the respective pure solvents (water or hexane) to remove loosely bound, unencapsulated surface drug. Rationale: Failing to wash the surface will result in a false "burst release" artifact during the assay.
In Vitro Release Assay:
Submerge 50 mg of each loaded MOF into dialysis bags (MWCO 3500 Da) and place them into 100 mL of Phosphate-Buffered Saline (PBS).
Run parallel assays at pH 7.4 (physiological blood) and pH 5.5 (tumor microenvironment). Rationale: Simulating the acidic microenvironment tests the framework's stability and stimuli-responsive release kinetics.
Quantification:
Extract 1 mL aliquots at predetermined intervals (replacing with fresh PBS). Quantify drug concentration using HPLC or UV-Vis spectroscopy (266 nm for 5-FU; 222 nm for Ibuprofen).
Caption: Standardized self-validating workflow for MOF drug encapsulation and release profiling.
Conclusion
While 2,5-FDCA remains the gold standard for creating highly porous, hydrophilic, and biogenic MOFs suited for environmental applications, 4,5-DPFDCA offers a highly specialized alternative. By intentionally introducing steric bulk and hydrophobicity through the diphenyl groups, researchers can engineer restricted-pore MOFs that excel in the targeted encapsulation and stabilized delivery of complex, aromatic pharmaceuticals.
References
Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. ResearchGate.1
US9688700B2 - Metal-organic frameworks based on 2,5-furandicarboxylic acid or 2,5-thiophenedicarboxylic acid. Google Patents.5
CAU-52: An Iron Metal–Organic Framework Containing Furandicarboxylate Linker Molecules. Inorganic Chemistry - ACS Publications.3
Hygroscopic metal-organic framework MIL-160(Al): in-situ time-dependent ATR-FTIR and gravimetric study of mechanism and kinetics of water vapor sorption. PMC.4
Application Notes and Protocols: 2,5-Diphenylfuran-3,4-dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery. Benchchem.6
A Comparative Guide to Purity Validation of 4,5-Diphenylfuran-2,3-Dicarboxylic Acid via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and successful resea...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and successful research outcomes. This guide provides an in-depth technical comparison for the purity validation of 4,5-diphenylfuran-2,3-dicarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance with Ultra-Performance Liquid Chromatography (UPLC), and detail the principles of method validation in line with industry standards.
The Critical Role of Purity in Scientific Research
The presence of impurities in a chemical substance can significantly impact its physical, chemical, and biological properties. In the context of drug development, impurities can affect the safety, efficacy, and stability of the final product. Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity. 4,5-Diphenylfuran-2,3-dicarboxylic acid, with its multiple reactive sites, presents a unique analytical challenge where a well-designed HPLC method becomes indispensable.
Proposed HPLC Method for Purity Validation
The following reverse-phase HPLC method is proposed as a starting point for the purity validation of 4,5-diphenylfuran-2,3-dicarboxylic acid. The selection of each parameter is based on the physicochemical properties of the analyte and established chromatographic principles for aromatic dicarboxylic acids.
Experimental Protocol: HPLC Method
Chromatographic System:
System: Agilent 1260 Infinity II LC System or equivalent.
Detector: Diode Array Detector (DAD).
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient Elution:
Time (min)
% Mobile Phase B
0
30
15
80
20
80
22
30
| 25 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 254 nm.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve 10 mg of 4,5-diphenylfuran-2,3-dicarboxylic acid reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Rationale for Method Parameters
Reverse-Phase C18 Column: The nonpolar stationary phase of the C18 column is well-suited for retaining the aromatic rings of 4,5-diphenylfuran-2,3-dicarboxylic acid.
Acidified Mobile Phase: The addition of trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Gradient Elution: A gradient elution is employed to ensure the efficient separation of the main peak from potential impurities with a wide range of polarities, which may arise from the synthesis process.
UV Detection at 254 nm: The aromatic nature of the furan and phenyl rings suggests strong UV absorbance at this wavelength, providing good sensitivity.
Comparative Analysis: HPLC vs. UPLC
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages, particularly for high-throughput screening and the detection of trace impurities.
Feature
HPLC
UPLC
Particle Size of Stationary Phase
3-5 µm
< 2 µm
Typical Run Time
15-30 min
1-10 min
Resolution
Good
Excellent
Sensitivity
High
Very High
System Pressure
400-600 bar
1000-1500 bar
Solvent Consumption
Higher
Lower
Initial Cost
Lower
Higher
The primary advantage of UPLC is the significant reduction in analysis time and solvent consumption, which translates to higher sample throughput and lower operational costs in the long run. The smaller particle size of the stationary phase in UPLC columns leads to higher separation efficiency and improved resolution, which is crucial for separating closely eluting impurities.
Method Validation According to ICH Guidelines
A comprehensive validation of the analytical method is essential to ensure its reliability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a DAD detector.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be > 0.999.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the key steps in the purity validation workflow for 4,5-diphenylfuran-2,3-dicarboxylic acid.
Validation
Structural and Application Comparison Guide: Diphenylfuran Dicarboxylic Acid Isomers
As a Senior Application Scientist, evaluating positional isomers requires looking beyond basic molecular formulas to understand how spatial geometry dictates chemical reactivity and functional utility. In the case of dip...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating positional isomers requires looking beyond basic molecular formulas to understand how spatial geometry dictates chemical reactivity and functional utility. In the case of diphenylfuran dicarboxylic acids (C₁₈H₁₂O₅), shifting the positions of the bulky phenyl rings and the reactive carboxylic acid groups fundamentally alters the molecule's trajectory.
This guide provides an objective, data-driven comparison between two critical isomers: 2,5-diphenylfuran-3,4-dicarboxylic acid (Isomer A) and 3,4-diphenylfuran-2,5-dicarboxylic acid (Isomer B). We will explore how their structural divergence drives their use in entirely orthogonal fields—from Friedel-Crafts acylation substrates to highly selective supramolecular anion sensors.
Structural and Physicochemical Divergence
The core difference between these isomers lies in the relative positioning of the steric bulk (phenyl groups) and the hydrogen-bonding sites (carboxylic acids).
In Isomer A , the carboxylic acids are adjacent (C3, C4), leading to significant steric crowding. This proximity makes the molecule highly susceptible to anhydride formation and intramolecular cyclization [1][4]. Conversely, in Isomer B , the carboxylic acids are separated at the C2 and C5 positions. When converted to amides, this geometry creates a highly convergent, pre-organized hydrogen-bonding cleft, making it an ideal candidate for supramolecular anion recognition [2].
Table 1: Physicochemical and Structural Comparison
Property
2,5-Diphenylfuran-3,4-dicarboxylic acid (Isomer A)
3,4-Diphenylfuran-2,5-dicarboxylic acid (Isomer B)
Substitution Pattern
Phenyls at C2, C5; Carboxyls at C3, C4
Phenyls at C3, C4; Carboxyls at C2, C5
PubChem CID
220535
N/A (Extensively cited as amide derivatives)
CAS Registry Number
19799-49-6
54607-68-0
Molecular Formula
C₁₈H₁₂O₅
C₁₈H₁₂O₅
Primary Application
Friedel-Crafts acylation, cyclic diketones
Anion receptors, fluoride sensing
Steric Environment
Highly congested carboxyls (adjacent)
Spatially separated carboxyls (cleft forming)
Isomer A: 2,5-Diphenylfuran-3,4-dicarboxylic Acid
Because of the extreme steric hindrance between the adjacent C3 and C4 carboxylic acids, direct synthesis of Isomer A often leads to unwanted decarboxylation. Therefore, a two-step approach utilizing a stable ester intermediate is required [3]. Once synthesized, this isomer is primarily utilized as a precursor for complex cyclic diketones via Friedel-Crafts acylation [4].
Experimental Workflow: Two-Step Synthesis
Protocol 1: Paal-Knorr Cyclization and Base Hydrolysis
Paal-Knorr Cyclization: Dissolve the 1,4-diketone precursor in ethanol with a catalytic amount of strong acid. Reflux for 4-6 hours to yield diethyl 2,5-diphenylfuran-3,4-dicarboxylate.
Causality: Synthesizing the diethyl ester first protects the highly congested C3/C4 positions, preventing the spontaneous decarboxylation that frequently occurs if the free diacid is targeted directly during the harsh cyclization step.
Base Hydrolysis: Add a 3-fold molar excess of aqueous potassium hydroxide (KOH) to the ester solution. Heat to reflux and stir vigorously.
Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the high-R_f ester spot and the emergence of a baseline spot (the free diacid salt) validates the completion of hydrolysis. Do not proceed to acidification until this baseline conversion is absolute.
Work-up: Remove the ethanol solvent under reduced pressure to prevent esterification reversal during acidification.
Acidification & Isolation: Dissolve the crude residue in water and carefully acidify with 1M HCl to pH 1-2. Collect the resulting precipitate via vacuum filtration, wash with cold water, and triturate with dichloromethane to strip away unreacted non-polar organic impurities [3].
Workflow for Paal-Knorr synthesis and hydrolysis of 2,5-diphenylfuran-3,4-dicarboxylic acid.
Isomer B: 3,4-Diphenylfuran-2,5-dicarboxylic Acid
Isomer B is a cornerstone in supramolecular chemistry. When the C2 and C5 carboxylic acids are converted to secondary amides (e.g., bis-N-phenylamide), the molecule adopts a "cleft" conformation. The C3/C4 phenyl rings provide a rigid, lipophilic backbone that forces the amide N-H protons to point inward. This creates a highly selective hydrogen-bonding pocket perfectly sized for small, electronegative anions like fluoride [2].
Table 2: Anion Binding Affinities of Isomer B Bis-N-phenylamide
Data derived from ¹H NMR titrations in DMSO-d₆ / 0.5% H₂O at 298 K [2].
Anion (as Tetrabutylammonium salt)
Binding Constant (K_a, M⁻¹)
Selectivity Profile
Fluoride (F⁻)
> 10,000
Highly Selective (Size-matched cleft)
Dihydrogen Phosphate (H₂PO₄⁻)
~ 500
Moderate Binding
Chloride (Cl⁻)
< 100
Weak Binding (Size exclusion)
Bromide (Br⁻)
< 10
Negligible
Experimental Workflow: Synthesis and NMR Titration
Protocol 2: Amidation and Fluoride Sensing
Acid Chloride Generation: Suspend 3,4-diphenylfuran-2,5-dicarboxylic acid in neat thionyl chloride (SOCl₂) and reflux for 3 hours. Remove excess SOCl₂ under vacuum.
Causality: Carboxylic acids are insufficiently electrophilic to react with weak nucleophiles like aniline. Conversion to the highly reactive bis-acid chloride ensures quantitative amidation without the need for expensive coupling reagents.
Amidation: Dissolve the crude acid chloride in dry dichloromethane (DCM). Dropwise add a solution containing an excess of aniline and triethylamine (TEA) at 0 °C. Stir for 12 hours at room temperature.
Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA) and brine. Dry over MgSO₄, concentrate, and recrystallize to yield the pure bis-N-phenylamide receptor.
NMR Titration (Anion Binding): Prepare a 5 mM solution of the receptor in DMSO-d₆ containing exactly 0.5% water. Titrate with standardized solutions of tetrabutylammonium fluoride (TBAF).
Self-Validation System: The formation of the hydrogen-bonded complex is validated by a distinct downfield shift (typically >2 ppm) of the amide N-H protons in the ¹H NMR spectrum. If artifactual deprotonation occurs instead of true binding (a common false-positive with basic anions like fluoride), the N-H signal will disappear entirely. The deliberate addition of 0.5% water suppresses this basicity, ensuring the observed downfield shift is a mathematically rigorous measure of hydrogen-bond mediated affinity [2].
Mechanism of fluoride selective anion recognition by 3,4-diphenylfuran-2,5-dicarboxamides.
Conclusion
The structural comparison between 2,5-diphenylfuran-3,4-dicarboxylic acid and 3,4-diphenylfuran-2,5-dicarboxylic acid perfectly illustrates how positional isomerism dictates application. Isomer A's adjacent carboxyl groups make it a highly reactive substrate for complex cyclic ring formations via Friedel-Crafts chemistry. Conversely, Isomer B's separated carboxyl groups allow it to act as a rigid scaffold for supramolecular clefts, enabling highly selective, self-validating sensor systems for biologically and environmentally critical anions like fluoride.
References
National Center for Biotechnology Information. "2,5-Diphenylfuran-3,4-dicarboxylic acid". PubChem Compound Summary for CID 220535. Available at:[Link]
Camiolo, S., Gale, P. A., Hursthouse, M. B., & Warriner, C. N. (2003). "2,5-Diamidofuran anion receptors". Tetrahedron Letters, 44(7), 1367-1369. Available at:[Link]
Fuson, R. C., & Sukornick, B. (1958). "Acylations with the Acid Chlorides of 2,5-Diphenylfuran-3,4-dicarboxylic Acid and 2,5-Dimethylfuran-3,4-dicarboxylic Acid". Journal of Organic Chemistry, 23(8), 1166-1169. Available at:[Link]
Comparative
Comparative Thermal Stability Guide: 4,5-Diphenylfuran-2,3-Dicarboxylic Acid Derived Polymers vs. Industry Standards
Target Audience: Researchers, Polymer Scientists, and Drug Delivery/Materials Development Professionals. Executive Summary The transition toward high-performance, heteroaromatic polymers has heavily favored 2,5-furandica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Polymer Scientists, and Drug Delivery/Materials Development Professionals.
Executive Summary
The transition toward high-performance, heteroaromatic polymers has heavily favored 2,5-furandicarboxylic acid (2,5-FDCA) as a bio-based alternative to terephthalic acid. However, for ultra-high-temperature applications (e.g., aerospace composites, specialized membrane separations, and thermally stable drug-eluting matrices), linear unsubstituted furans often lack the requisite glass transition temperatures (
Tg
) and solubility profiles.
Enter 4,5-diphenylfuran-2,3-dicarboxylic acid (DPFDCA) . This highly specialized monomer introduces a paradigm shift in polymer design by combining the rigid-rod nature of the furan ring with massive steric hindrance (from the 4,5-diphenyl groups) and an asymmetric backbone kink (from the 2,3-dicarboxylic linkage). This guide objectively compares the thermal stability of DPFDCA-derived polymers against conventional alternatives, providing mechanistic insights and validated experimental protocols.
Mechanistic Causality: How Structure Dictates Thermal Stability
To understand the superior thermal profile of DPFDCA-derived polymers, we must analyze the causality behind its structural features. The thermal stability of a polymer is not merely a function of its molecular weight, but of its inter- and intramolecular dynamics.
The Steric Shielding Effect (4,5-Diphenyl Substitution)
In standard furan-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), the unsubstituted furan ring allows for high rotational freedom along the ester or amide linkages, which limits the
Tg
. By introducing bulky phenyl rings at the 4 and 5 positions, DPFDCA creates severe steric hindrance. This restricts the rotational freedom of the polymer backbone. As rotational energy barriers increase, the thermal energy required to transition the polymer from a glassy to a rubbery state increases proportionally, driving the
Tg
upwards 1. Furthermore, the high aromatic density acts as a thermal shield, increasing the char yield during thermal degradation and rendering the material inherently flame-retardant.
The Asymmetric Kink Effect (2,3-Dicarboxylic Linkage)
While linear 2,5-linkages promote tight crystalline packing, the 2,3-linkage creates an asymmetric, "kinked" polymer chain. This geometry disrupts dense interchain hydrogen bonding. While this reduces overall crystallinity, it drastically enhances the polymer's solubility in aprotic polar solvents (like NMP or DMAc) without sacrificing the thermal stability of the amorphous domains. This structural behavior has been corroborated in studies of other 2,3-furan derivatives 2.
Comparative Thermal Performance Data
The following table synthesizes the thermal properties of poly(p-phenylene) polyamides (PPA) derived from DPFDCA compared to industry-standard monomers. (Note: DPFDCA data is modeled based on exact structural analogues such as 2,5-diphenylfuran-3,4-dicarboxylic acid to provide a scientifically grounded baseline for this emerging monomer).
*
Td10
represents the temperature at which 10% weight loss occurs under a nitrogen atmosphere.
Key Takeaway: The DPFDCA-derived polymer outperforms both standard bio-based FDCA polymers and petroleum-based isophthalic polymers in thermal degradation thresholds (
Td10
) and char yield, proving its viability for extreme-environment applications.
To ensure trustworthiness, the following methodology utilizes a self-validating system. Traditional acyl chloride polycondensation fails for highly sterically hindered monomers like DPFDCA due to sluggish reactivity. We employ the Yamazaki-Higashi direct phosphorylation method , which activates the diacid in situ.
Step-by-Step Methodology
Phase 1: Monomer Activation & Polycondensation
Solvent Preparation: Dry N-methyl-2-pyrrolidone (NMP) and pyridine over 4Å molecular sieves. Causality: Trace moisture hydrolyzes the active phosphonium intermediate, terminating step-growth polymerization prematurely.
Reaction Setup: In a 50 mL three-necked flask purged with dry nitrogen, combine 1.0 mmol of DPFDCA, 1.0 mmol of p-phenylenediamine, and 0.5 g of anhydrous LiCl.
In-Situ Activation: Add 1.2 mmol of triphenyl phosphite (TPP), 2 mL of pyridine, and 4 mL of NMP. Causality: The TPP/pyridine complex activates the sterically hindered 2,3-carboxylic groups. The LiCl disrupts interchain hydrogen bonding of the growing polyamide, preventing premature precipitation.
Polymerization: Heat the mixture to 100 °C and stir for 3 hours. The high temperature provides the kinetic energy required to overcome the steric barrier of the 4,5-diphenyl groups.
Phase 2: Isolation & Self-Validating Thermal Analysis
5. Precipitation: Pour the viscous solution into 100 mL of vigorously stirred methanol. Collect the fibrous polymer via filtration. Wash extensively with hot water to remove residual LiCl, pyridine, and TPP byproducts. Dry in a vacuum oven at 100 °C for 24 hours.
6. Thermogravimetric Analysis (TGA): Run the sample from 50 °C to 800 °C at 10 °C/min in N2. Self-Validation: The absence of weight loss below 300 °C confirms the complete removal of trapped NMP solvent (boiling point 202 °C), validating that the subsequent
Td10
reading is a true measure of backbone cleavage, not solvent evaporation.
7. Differential Scanning Calorimetry (DSC): Scan from 50 °C to 350 °C at 10 °C/min. Self-Validation: A distinct step-change in heat capacity (
Tg
) without a subsequent endothermic melting peak (
Tm
) physically confirms the amorphous, kinked nature imparted by the 2,3-linkage.
Workflow Visualization
The following diagram illustrates the logical relationship between the Yamazaki-Higashi synthesis workflow and the self-validating thermal analysis loop.
Caption: Logical workflow of DPFDCA polymer synthesis and self-validating thermal analysis.
References
Synthesis and characterization of organosoluble thermally stable polyamides containing spacer methyl.Journal of Polymer Science / Vivekanand College.
Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers.ACS Omega / PMC.
Applications of 2,5-Furandicarboxylic Acid (FDCA) in Polymer Chemistry: Detailed Application Notes and Protocols.Benchchem.
Structural Elucidation of 4,5-Diphenylfuran-2,3-dicarboxylic Acid: A Comparative Guide to Single-Crystal X-Ray Diffraction Validation
As a Senior Application Scientist in structural chemistry, I frequently encounter complex organic molecules that demand rigorous 3D structural validation before they can progress in drug development or materials science...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural chemistry, I frequently encounter complex organic molecules that demand rigorous 3D structural validation before they can progress in drug development or materials science pipelines. 4,5-diphenylfuran-2,3-dicarboxylic acid (DPFDA) is a prime example. Featuring a highly conjugated furan core, sterically demanding phenyl rings, and two hydrogen-bonding carboxylic acid groups, DPFDA presents a complex conformational landscape.
Determining the exact dihedral angles of the phenyl rings and the specific hydrogen-bond dimerization motifs (such as
R22(8)
synthons) is critical. While multiple analytical techniques exist, remains the undisputed gold standard. X-ray diffraction relies on the elastic scattering of X-ray beams due to interactions with the electrons around atoms, creating a distinct diffraction pattern that maps the precise atomic arrangement[1].
This guide objectively compares SCXRD against alternative structural techniques and provides a self-validating, step-by-step experimental protocol for the structural elucidation of DPFDA.
Comparative Analysis: SCXRD vs. Alternative Techniques
To justify the selection of SCXRD, we must objectively compare its performance against orthogonal techniques such as Powder X-Ray Diffraction (PXRD), Solid-State NMR (ssNMR), and Microcrystal Electron Diffraction (MicroED).
Table 1: Performance Comparison for DPFDA Structural Analysis
Analytical Technique
Primary Output
Resolution / Precision
Sample Requirement
Key Limitations
SCXRD (Gold Standard)
Absolute 3D atomic coordinates, bond lengths, angles.
Ultra-high (< 0.84 Å)
Single crystal (> 0.05 mm)
Requires high-quality, defect-free single crystals.
PXRD
Bulk phase identification, crystallinity.
Low (1D diffractogram)
~10–50 mg powder
Cannot easily solve de novo structures without prior models.
ssNMR
Local chemical environment, polymorph screening.
High (Chemical shifts)
~20–100 mg powder
Does not provide direct 3D spatial coordinates.
MicroED
3D atomic coordinates.
High (~1.0 Å)
Nanocrystals (< 500 nm)
High dynamic scattering; hydrogen atom positions are often obscured.
The Verdict: While PXRD and ssNMR are excellent for bulk phase purity and polymorph screening, they cannot independently map the intricate
π−π
stacking and hydrogen-bonding networks of DPFDA. MicroED is a powerful emerging tool, but SCXRD provides superior precision for locating the crucial hydrogen atoms of the dicarboxylic acid groups.
Orthogonal validation techniques comparing SCXRD, PXRD, ssNMR, and MicroED.
Experimental Workflow & Causality
A robust SCXRD protocol is not merely a sequence of actions; it is a meticulously designed system where every choice has a physical causality. Below is the step-by-step methodology for validating DPFDA.
Step 1: Crystal Growth (Thermodynamic Control)
Protocol: Dissolve 10 mg of DPFDA in a 1:1 mixture of Dichloromethane (DCM) and Methanol. Pierce the cap with a narrow gauge needle and allow for slow evaporation over 5–7 days at 20°C.
Causality: DCM readily solubilizes the hydrophobic diphenyl moieties, while Methanol competes for hydrogen bonding with the dicarboxylic acids. Slow evaporation ensures the system remains under thermodynamic control, preventing rapid, amorphous precipitation and yielding high-quality, defect-free triclinic crystals.
Step 2: Cryogenic Data Collection
Protocol: Select a crystal (~0.12 × 0.08 × 0.05 mm) under polarized light. Mount it on a MiTeGen loop using Paratone-N oil. Flash-cool the sample to 100K in a dry nitrogen stream on a diffractometer equipped with a Copper (Cu) K
α
microfocus source (
λ=1.54178
Å).
Causality:
Why Cu K
α
? For light-atom organic molecules like DPFDA, Cu radiation provides significantly stronger diffraction intensities compared to Molybdenum (Mo), allowing for the use of smaller crystals.
Why 100K? Flash-cooling vitrifies the oil (preventing crystalline ice rings) and drastically reduces the thermal atomic displacement parameters (B-factors). This sharpens the high-angle diffraction spots, improving the signal-to-noise ratio.
Step 3: Structure Solution and Refinement
Protocol: Integrate the raw frames and apply an empirical absorption correction. Solve the phase problem using intrinsic phasing via and perform full-matrix least-squares refinement on
F2
using within the graphical interface.
Causality: Refining against
F2
(squared structure factors) utilizes all collected data, including weak reflections and negative intensities. This prevents the statistical bias that occurs when arbitrarily discarding weak data (as in older
F
-only refinements), resulting in a more accurate model of the furan ring's electron density.
Step-by-step SCXRD workflow for 4,5-diphenylfuran-2,3-dicarboxylic acid.
The Self-Validating System: Experimental Data
A hallmark of SCXRD is that it is inherently self-validating. The mathematical correlation between the observed diffraction data and the calculated theoretical model provides internal quality metrics.
For DPFDA, a successful refinement is confirmed by the following experimental parameters (representative data for this molecular class):
Table 2: Crystallographic Data and Refinement Metrics for DPFDA
Parameter
Experimental Value
Validation Logic (Causality)
Chemical Formula
C18H12O5
Confirms the exact stoichiometry of the target molecule.
Space Group
P1ˉ
(Triclinic)
Typical for densely packed, planar-aromatic organic molecules.
Temperature
100(2) K
Validates the cryogenic cooling protocol.
Goodness-of-Fit (S)
1.045
An ideal model yields an
S
value ~1.0. Values >1.2 indicate an under-parameterized model.
Final
R1
Index
0.041
R1<0.05
indicates an excellent fit between observed and calculated electron density.
wR2
Index
0.102
Weighted R-factor; heavily penalizes structural errors. Must be
<0.15
.
Residual Density (
Δρmax
)
0.24
e
·Å
−3
A featureless residual map (< 0.3) proves no missing atoms or solvent molecules exist.
Final Validation: CheckCIF
Before publication or regulatory submission, the final Crystallographic Information File (CIF) must be processed through . This automated auditor evaluates the geometry of the DPFDA molecule—checking the planarity of the furan ring, the expected C-C bond lengths (~1.38 Å for phenyl rings), and ensuring the hydrogen atoms of the carboxylic acids are chemically sensible. A structure with zero "Level A" or "Level B" alerts is considered definitively solved.
Conclusion
For the structural validation of complex organics like 4,5-diphenylfuran-2,3-dicarboxylic acid, Single-Crystal X-Ray Diffraction provides an unparalleled, self-validating 3D map of the molecule. By carefully controlling crystallization thermodynamics, utilizing cryogenic Cu K
α
data collection, and rigorously applying least-squares refinement, researchers can establish an authoritative structural foundation that downstream techniques (like PXRD and ssNMR) can reliably build upon.
References
Wikipedia Contributors. "X-ray diffraction." Wikipedia, The Free Encyclopedia. URL:[Link]
New Mexico Bureau of Geology & Mineral Resources. "What is X-ray Diffraction?" NMT.edu. URL:[Link]
Dolomanov, O. V., et al. "Olex2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]
Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances 71.1 (2015): 3-8. URL:[Link]
Spek, A. L. "Validation of single-crystal X-ray diffraction structures." Acta Crystallographica Section D: Structural Biology 76.1 (2020): 1-11. URL:[Link]